molecular formula C16H20N2S2 B4116246 N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea

N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea

Cat. No. B4116246
M. Wt: 304.5 g/mol
InChI Key: FQDHBVVZKPNTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea, also known as SBMT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiourea derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea has also been found to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea in lab experiments is its relatively low toxicity compared to other compounds. However, its limited solubility in water can pose a challenge in certain experiments. Additionally, the exact dosage and concentration required for optimal results are still being investigated.

Future Directions

There are several future directions for research on N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea. One area of interest is its potential use in the treatment of cancer. Several studies have shown that N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea exhibits potent antitumor activity against various types of cancer cells. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea has been shown to exhibit neuroprotective effects in animal models of the disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea and to optimize its dosage and concentration for therapeutic use.

Scientific Research Applications

N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit various pharmacological properties such as antitumor, anti-inflammatory, and antioxidant activities. N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea has also been investigated for its potential use in the treatment of diabetes, obesity, and neurodegenerative disorders.

properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2S2/c1-3-12(2)13-6-8-14(9-7-13)18-16(19)17-11-15-5-4-10-20-15/h4-10,12H,3,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDHBVVZKPNTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea
Reactant of Route 4
Reactant of Route 4
N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea
Reactant of Route 6
Reactant of Route 6
N-(4-sec-butylphenyl)-N'-(2-thienylmethyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.